
4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a small molecule that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
TFB has been extensively studied for its potential applications in various fields. One of the most promising applications of TFB is in the field of medicinal chemistry. TFB has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. TFB has also been studied for its potential applications in the field of materials science. TFB has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of TFB is not fully understood. However, it is known that TFB interacts with certain enzymes and proteins, leading to their inhibition. TFB has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. TFB has also been shown to inhibit the activity of certain proteins, such as heat shock protein 90.
Biochemical and Physiological Effects:
TFB has been shown to have several biochemical and physiological effects. TFB has been shown to inhibit the activity of certain enzymes and proteins, leading to a decrease in their activity. TFB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. TFB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
TFB has several advantages for use in lab experiments. TFB is a small molecule that is relatively easy to synthesize. TFB is also stable under a wide range of conditions, making it a useful tool for studying enzyme and protein activity. However, TFB also has some limitations for use in lab experiments. TFB has a relatively short half-life, which can make it difficult to study its long-term effects. TFB also has a relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on TFB. One potential direction is the development of new drugs based on TFB. TFB has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Another potential direction is the development of new materials based on TFB. TFB has been used as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFB and its potential applications in various fields.
合成方法
The synthesis of TFB is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid, which is then converted into 4-(1H-pyrrol-1-yl)benzoyl chloride. This intermediate compound is then reacted with 2,2,2-trifluoroethylamine to yield TFB. The overall synthesis method of TFB is a complex process that requires specialized equipment and expertise.
属性
IUPAC Name |
4-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)9-17-12(19)10-3-5-11(6-4-10)18-7-1-2-8-18/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDUITOZAZDFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


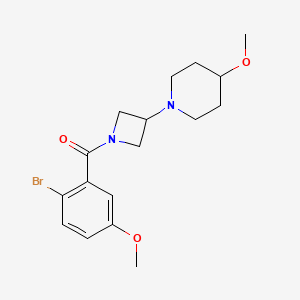
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
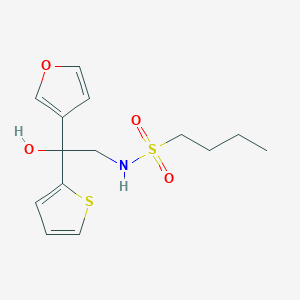


![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)
![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)
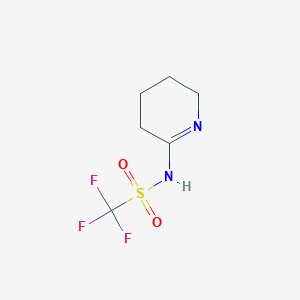
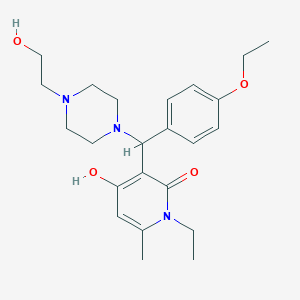
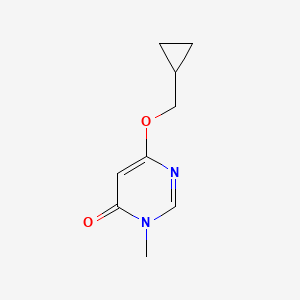
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2569563.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)
![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)